molecular formula C25H25N3O6S B2504850 N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide CAS No. 1025034-02-9

N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B2504850
CAS No.: 1025034-02-9
M. Wt: 495.55
InChI Key: PKMYXEHUOCQQIN-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O6S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research has focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have been evaluated for anti-inflammatory and analgesic properties, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. Such studies highlight the utility of complex heterocyclic structures in medicinal chemistry for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Applications

Compounds with a furan-2-carboxamide backbone have been synthesized and assessed for their antimicrobial and antifungal effects. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities, indicating the potential for these compounds in psychiatric and neurological disorders research (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Chemical Structure and Reactivity Studies

Investigations into the synthesis and reactivity of compounds containing the furan-2-yl moiety, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have provided insights into electrophilic substitution reactions. These studies are crucial for understanding the chemical behavior of furan-containing compounds and developing novel synthetic pathways for pharmaceuticals and materials science (А. Aleksandrov, М. М. El’chaninov, 2017).

Crystal Structure and DFT Studies

Crystal structure analysis and density functional theory (DFT) calculations have been conducted on similar piperazine derivatives. Such studies provide a deep understanding of the molecular geometry, electronic structure, and reactivity, facilitating the design of compounds with desired biological or physical properties (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).

Antiproliferative and Anticancer Studies

The exploration of furan-2-carboxamide derivatives for antiproliferative and anticancer activities has been a significant area of research. These studies aim to identify new therapeutic agents that can effectively target cancer cells, offering hope for the development of novel cancer treatments (E. El-Sawy, M. Ebaid, H. Abo‐Salem, S. El-Hallouty, E. Kassem, A. Mandour, 2013).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-18-8-5-6-11-20(18)24(30)27-13-15-28(16-14-27)25(31)23(26-22(29)21-12-7-17-34-21)35(32,33)19-9-3-2-4-10-19/h2-12,17,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYXEHUOCQQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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